

Structural Analysis of γ -Bromopropyltrimethoxysilane: A Technical Guide

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Compound of Interest

Compound Name: *(3-Bromopropyl)trimethoxysilane*

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Introduction

γ -Bromopropyltrimethoxysilane (GBTMS) is a bifunctional organosilane that plays a crucial role as a coupling agent and surface modifier in a wide array of applications, including materials science, drug delivery, and diagnostics.^[1] Its unique structure, featuring a reactive bromopropyl group and hydrolyzable methoxysilane moieties, allows for the covalent linkage of organic polymers to inorganic substrates.^[2] This technical guide provides an in-depth structural analysis of GBTMS, detailing its spectroscopic properties, a representative synthesis protocol, and its mechanism of action in surface functionalization.

Molecular Structure and Properties

The fundamental characteristics of γ -bromopropyltrimethoxysilane are summarized in the table below.

Property	Value
Chemical Formula	C ₆ H ₁₅ BrO ₃ Si
Molecular Weight	243.17 g/mol [3]
CAS Number	51826-90-5[3]
Appearance	Colorless to light yellow liquid[2]
Boiling Point	130 °C at 45 mmHg
Density	1.298 g/mL at 20 °C
Refractive Index	1.440 (n _{20/D})
SMILES	CO--INVALID-LINK--(OC)OC[4]
InChI	InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3[4]

Spectroscopic Analysis

The structural elucidation of γ -bromopropyltrimethoxysilane relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is scarce, the following sections provide an analysis based on characteristic chemical shifts and fragmentation patterns observed for structurally similar organosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of GBTMS is expected to show distinct signals corresponding to the propyl chain and the methoxy groups.

Chemical Shift (ppm)	Multiplicity	Assignment
~3.5	s	-Si(OCH ₃) ₃
~3.4	t	-CH ₂ Br
~1.9	m	-CH ₂ CH ₂ CH ₂ Br
~0.8	t	SiCH ₂ -

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

Chemical Shift (ppm)	Assignment
~50	-Si(CH ₃) ₃
~35	-CH ₂ Br
~25	-CH ₂ CH ₂ CH ₂ Br
~10	SiCH ₂ -

Note: Predicted chemical shifts are based on analogous structures such as 1-bromopropane and other alkoxy silanes and may vary.[\[5\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of GBTMS is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Assignment
2940-2970	C-H stretch (propyl)
2840	C-H stretch (-OCH ₃)
1460	C-H bend (propyl)
1080-1190	Si-O-C stretch
820	Si-C stretch
690	C-Br stretch

Note: Peak positions are approximate and based on spectra of similar organosilanes.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

The mass spectrum of GBTMS will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[8]

m/z	Assignment
242/244	[M] $^{+\bullet}$, Molecular ion
211/213	[M - OCH ₃] $^{+}$
121	[Si(OCH ₃) ₃] $^{+}$
163/165	[BrCH ₂ CH ₂ CH ₂ Si] $^{+}$

Note: Fragmentation patterns are predicted based on common pathways for organosilanes and alkyl bromides.[9][10]

Experimental Protocols

Synthesis of γ -Bromopropyltrimethoxysilane via Hydrosilylation

A common method for the synthesis of γ -bromopropyltrimethoxysilane is the hydrosilylation of allyl bromide with trimethoxysilane, typically catalyzed by a platinum complex.[11][12]

Materials:

- Allyl bromide (CH₂=CHCH₂Br)
- Trimethoxysilane (HSi(OCH₃)₃)
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Toluene (anhydrous)
- Inert gas (Argon or Nitrogen)

Procedure:

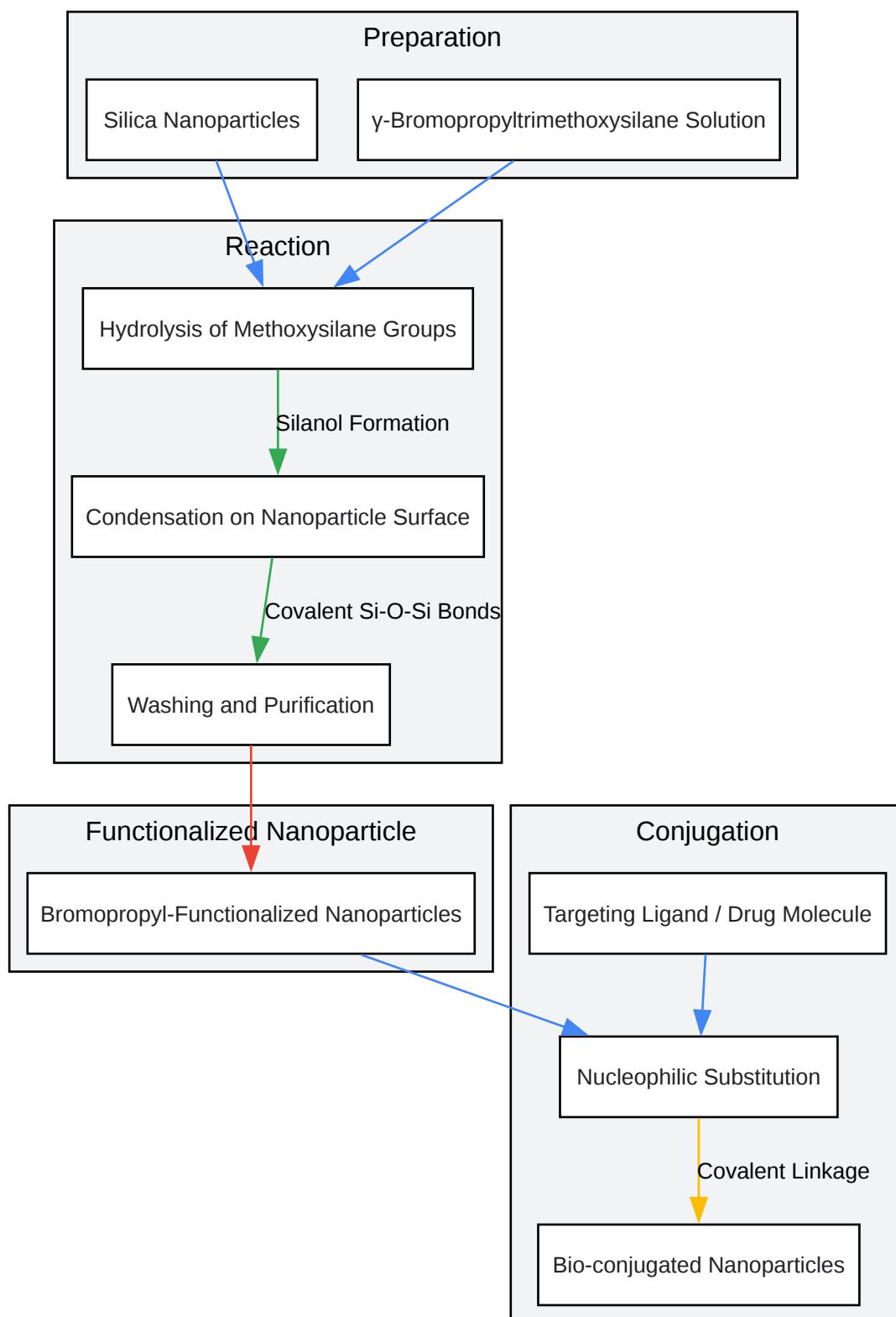
- A reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with trimethoxysilane and anhydrous toluene under an inert atmosphere.
- Karstedt's catalyst is added to the reaction mixture.
- Allyl bromide is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 50 °C. The reaction is exothermic.
- After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction, which can be monitored by FTIR or NMR spectroscopy.
- The solvent and any unreacted starting materials are removed under reduced pressure.
- The crude product is then purified by fractional distillation under vacuum to yield pure γ -bromopropyltrimethoxysilane.

Signaling Pathways and Experimental Workflows

γ -Bromopropyltrimethoxysilane is extensively used for the surface functionalization of nanoparticles and other substrates, a critical step in the development of targeted drug delivery systems and advanced diagnostic tools.^[1] The process involves the hydrolysis of the methoxysilane groups followed by condensation and covalent bond formation with surface hydroxyl groups.

Surface Functionalization Workflow

The following diagram illustrates a typical workflow for the functionalization of silica nanoparticles with γ -bromopropyltrimethoxysilane.

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Caption: Workflow for nanoparticle surface functionalization using γ -bromopropyltrimethoxysilane.

Conclusion

γ -Bromopropyltrimethoxysilane is a versatile molecule with well-defined structural features that enable its broad utility. A thorough understanding of its spectroscopic characteristics and reactivity is essential for its effective application in research and development. This guide provides a foundational overview to aid researchers in the synthesis, characterization, and application of this important organosilane.

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